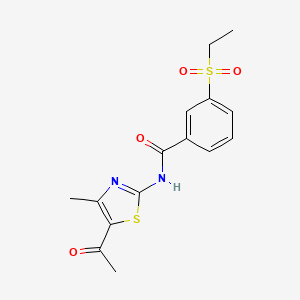![molecular formula C10H12N4 B2565234 [2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine CAS No. 954569-50-7](/img/structure/B2565234.png)
[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine” is a compound with the CAS Number: 954569-50-7 . It has a molecular weight of 188.23 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is [2-(2-methyl-1H-imidazol-1-yl)-3-pyridinyl]methanamine . The InChI code is 1S/C10H12N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,7,11H2,1H3 . The InChI key is CVURHMMJIHLHIJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 188.23 . It is stored at a temperature of 4°C .Scientific Research Applications
Chemical Inhibition and Pharmacological Applications
One key application of related compounds involves the inhibition of cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity of chemical inhibitors plays a crucial role in deciphering the involvement of specific CYP isoforms. For instance, compounds with a similar structural framework to "[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine" have been evaluated for their potency and selectivity as CYP inhibitors, which is crucial for understanding metabolism-based drug-drug interactions (DDIs) (Khojasteh et al., 2011).
Design and Synthesis of Kinase Inhibitors
The structure of imidazole-based compounds has been utilized in the design and synthesis of selective kinase inhibitors, particularly targeting the p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory processes. These synthetic approaches focus on enhancing selectivity and potency through structural modifications, demonstrating the versatility of imidazole analogs in medicinal chemistry (Scior et al., 2011).
Exploring Chemical Diversity and Properties
The exploration of the chemical diversity and properties of pyridine and imidazole-based compounds, including those similar to "[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine," has been significant in understanding their coordination chemistry, spectroscopic properties, and potential biological activities. This research aids in identifying areas of potential interest for further investigation in various applications (Boča et al., 2011).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold, closely related to the compound of interest, is an important class providing various bioactive molecules. This highlights the ongoing interest in discovering novel compounds within this class for therapeutic applications in medicine, showcasing the potential of imidazole analogs in drug development (Garrido et al., 2021).
Heterocyclic N-oxide Molecules in Synthesis and Applications
The synthesis and application potential of heterocyclic N-oxide molecules, including those derived from imidazole, indicate their importance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in forming metal complexes, designing catalysts, and demonstrating biological activities such as anticancer and anti-inflammatory effects (Li et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[2-(2-methylimidazol-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-8-12-5-6-14(8)10-9(7-11)3-2-4-13-10/h2-6H,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVURHMMJIHLHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


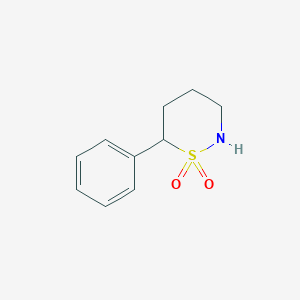

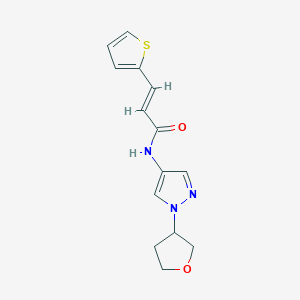


![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)
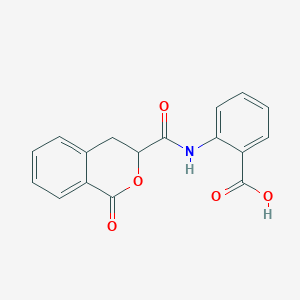
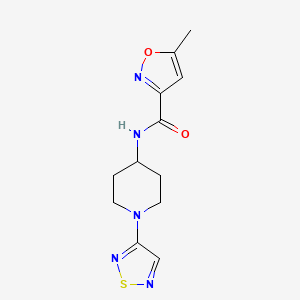
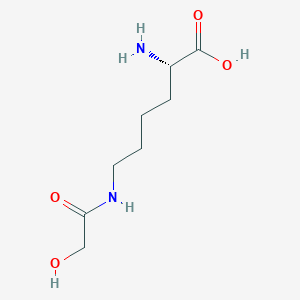

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N,6-di-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2565168.png)

